

Introduction: The Prominence of the Pyrazole Scaffold

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Compound of Interest

Compound Name: *3-sec-Butyl-1H-pyrazol-5-amine*

CAS No.: 56367-25-0

Cat. No.: B1280936

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From a chemical standpoint, **3-sec-Butyl-1H-pyrazol-5-amine** is a heterocyclic compound featuring a pyrazole ring substituted with a sec-butyl group at the C3 position and an amine group at the C5 position. The pyrazole nucleus is a five-membered ring containing two adjacent nitrogen atoms and is considered a "privileged scaffold" in medicinal chemistry. This designation is due to its versatile chemical nature and its presence in numerous compounds with a wide array of biological activities.^{[1][2]}

The functionalization of the pyrazole ring with an amino group, particularly at the C5 position, creates a versatile framework for developing ligands that can interact with various biological targets.^[1] As a result, 5-aminopyrazole derivatives have been extensively explored and have shown significant therapeutic potential in several areas, including oncology, inflammation, and infectious diseases.^{[1][3][4]} Several approved drugs, such as Celecoxib (anti-inflammatory) and Crizotinib (anti-cancer), feature the pyrazole core, underscoring the pharmacological value of this heterocycle.^{[1][3]}

While direct experimental data on the specific molecule **3-sec-Butyl-1H-pyrazol-5-amine** is not extensively available in public literature, the well-documented activities of structurally

related 3-substituted-1H-pyrazol-5-amines allow for a robust, evidence-based postulation of its core mechanism of action.

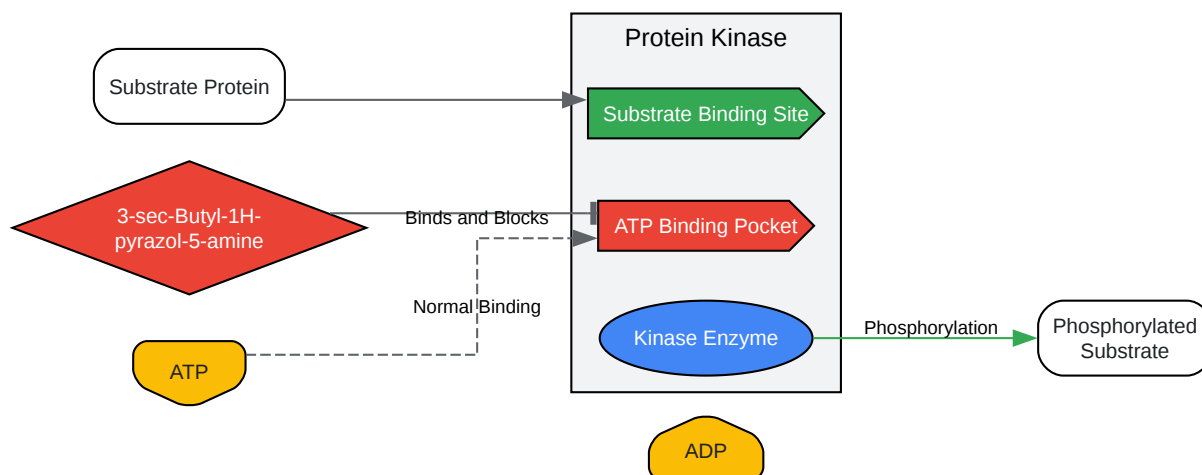
Postulated Core Mechanism of Action: Protein Kinase Inhibition

The most prominent and well-documented mechanism of action for the 5-aminopyrazole scaffold is the inhibition of protein kinases.[5][6][7] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[5][7]

Derivatives of 5-aminopyrazole have been repeatedly identified as potent inhibitors of various protein kinases, including:

- p38 α Mitogen-Activated Protein (MAP) Kinase[8]
- Janus Kinases (JAKs)[7]
- Epidermal Growth Factor Receptor (EGFR)[9][10]
- Aurora Kinases[6]
- Cyclin-Dependent Kinases (CDKs)[5]

The pyrazole ring's unique structural features, including its ability to act as both a hydrogen bond donor and acceptor, allow it to mimic the purine core of ATP. This enables these compounds to function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[5][7] The substitution at the C3 position, in this case, a sec-butyl group, is crucial for modulating the potency and selectivity of the inhibitor against specific kinases.[7]



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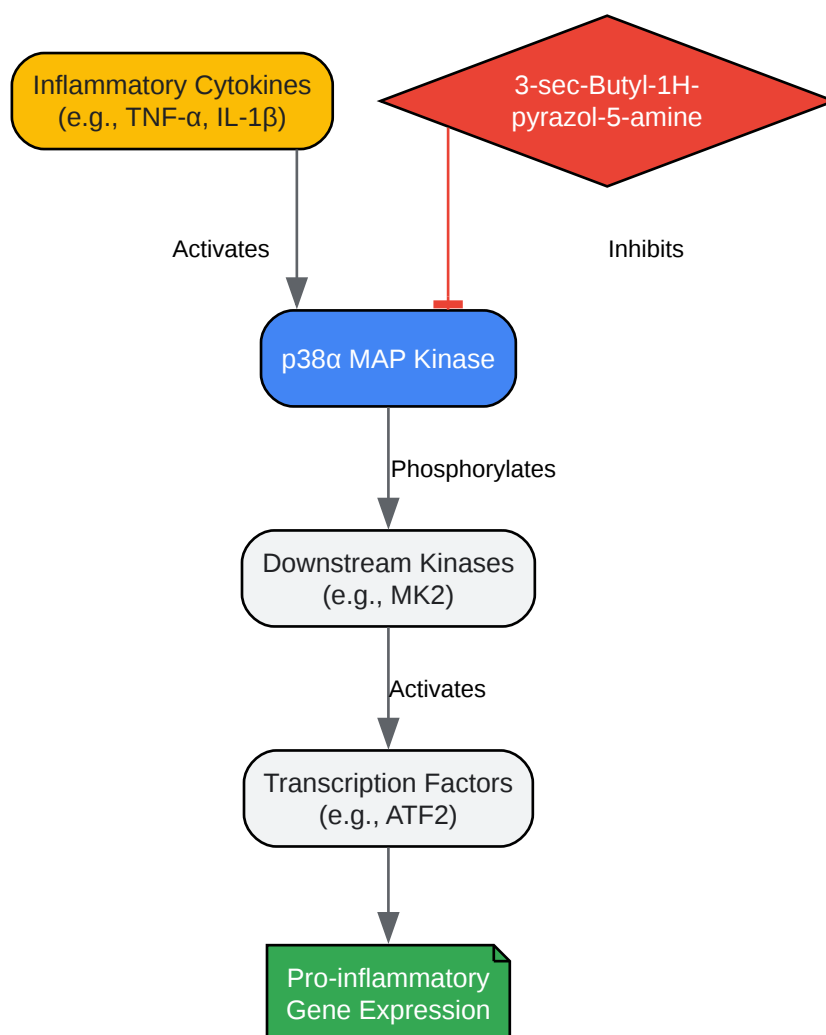
Caption: ATP-Competitive Inhibition by **3-sec-Butyl-1H-pyrazol-5-amine**.

Key Kinase Targets and Signaling Pathways

Based on extensive research into the 5-aminopyrazole scaffold, **3-sec-Butyl-1H-pyrazol-5-amine** is predicted to exhibit inhibitory activity against one or more key kinase families involved in oncogenic and inflammatory signaling.

p38 α MAP Kinase and Inflammatory Signaling

The p38 α MAP kinase is a central regulator of inflammatory responses. It is activated by cellular stress and inflammatory cytokines like TNF- α and IL-1 β , leading to the production of pro-inflammatory mediators. The 5-aminopyrazole scaffold has been successfully utilized to develop potent and selective inhibitors of p38 α .^[8] These inhibitors effectively block the production of TNF- α in cellular and in vivo models, demonstrating significant anti-inflammatory potential.^[8] The interaction typically involves the pyrazole core forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.



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Caption: Inhibition of the p38 MAP Kinase signaling pathway.

JAK/STAT Pathway in Immunity and Cancer

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) is critical for cytokine signaling. Upon cytokine receptor binding, JAKs auto-phosphorylate and then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression. The pyrazole ring has been a key structural element in the design of JAK inhibitors for treating inflammatory diseases and cancers.[7] For example, the substitution on the pyrazole ring is a key determinant for achieving selectivity between different JAK isoforms.[7]

Receptor Tyrosine Kinases (RTKs) in Oncology

RTKs like the Epidermal Growth Factor Receptor (EGFR) are frequently mutated or overexpressed in various cancers, leading to uncontrolled cell proliferation and survival. The pyrazole scaffold has been incorporated into numerous potent EGFR inhibitors.[9][10] These compounds compete with ATP to block EGFR autophosphorylation and the subsequent activation of downstream pro-survival pathways like PI3K/Akt and RAS/MAPK.

Quantitative Data Summary

While specific IC₅₀ values for **3-sec-Butyl-1H-pyrazol-5-amine** are not available, the table below summarizes the activity of representative 5-aminopyrazole derivatives against various kinases, illustrating the scaffold's potential.

Compound Class/Example	Target Kinase	Reported Potency (IC ₅₀)	Therapeutic Area	Reference
5-Amino-pyrazole derivative (2j)	p38α	Potent (exact value not stated)	Inflammation	[8]
Pyrazolo[1,5-a]pyrimidines	EGFR, B-Raf, MEK	Varies (nM to μM range)	Cancer	[5]
Afuresertib (pyrazole-based)	Akt1	1.3 nM	Cancer	[6]
Golidocitinib (pyrazole-based)	JAK1	Highly Potent	Cancer	[7]
Triazine-based pyrazoles	EGFR	229.4 - 395.1 nM	Cancer	[9]

Experimental Workflows for Mechanism of Action Elucidation

To definitively characterize the mechanism of action of **3-sec-Butyl-1H-pyrazol-5-amine**, a series of standardized biochemical and cell-based assays would be required.

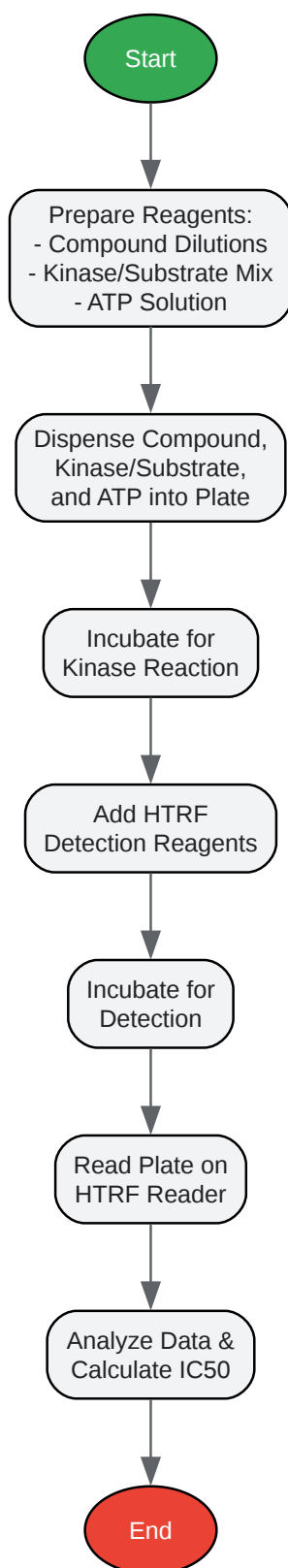
In Vitro Kinase Inhibition Assay

This is the primary experiment to confirm direct kinase inhibition and determine potency (IC_{50}).

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

- Reagent Preparation:
 - Prepare a stock solution of **3-sec-Butyl-1H-pyrazol-5-amine** in 100% DMSO.
 - Create a serial dilution series of the compound in assay buffer.
 - Prepare solutions of the target kinase, a suitable biotinylated substrate peptide, and ATP at optimal concentrations.
 - Prepare the detection reagents: Europium-conjugated anti-phospho-substrate antibody and Streptavidin-XL665.
- Kinase Reaction:
 - In a 384-well low-volume microplate, add 2 μ L of the compound dilution (or DMSO for control).
 - Add 4 μ L of the kinase/substrate peptide mix to all wells.
 - Initiate the reaction by adding 4 μ L of the ATP solution.
 - Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
- Detection:
 - Stop the kinase reaction by adding 5 μ L of the Europium-antibody solution.
 - Add 5 μ L of the Streptavidin-XL665 solution.
 - Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
- Data Acquisition:

- Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
- Calculate the HTRF ratio (665nm/620nm) and plot the ratio against the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



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Caption: Workflow for an in vitro HTRF kinase inhibition assay.

Cellular Target Engagement Assay

To confirm that the compound inhibits the target kinase within a cellular context, one can measure the phosphorylation of a known downstream substrate.

Protocol: Western Blot for Phospho-Substrate

- Cell Culture and Treatment:
 - Plate cells known to have an active signaling pathway involving the target kinase (e.g., A549 cells for EGFR).
 - Once cells are adherent, treat them with various concentrations of **3-sec-Butyl-1H-pyrazol-5-amine** for a set time (e.g., 2 hours).
 - Include positive (e.g., growth factor stimulation) and negative (vehicle control) controls.
- Protein Extraction:
 - Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
 - Quantify protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane (e.g., with 5% BSA in TBST).
 - Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

- Wash and incubate with an HRP-conjugated secondary antibody.
- Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., β -actin).
- Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate.
 - Image the blot using a digital imager.
 - Quantify band intensities and normalize the phospho-protein signal to the total protein and loading control.

Conclusion and Future Directions

Based on a wealth of chemical literature, the core mechanism of action for **3-sec-Butyl-1H-pyrazol-5-amine** is strongly postulated to be the ATP-competitive inhibition of protein kinases. The 5-aminopyrazole scaffold is a proven pharmacophore for targeting kinases involved in critical cell signaling pathways related to cancer and inflammation, such as the p38 MAP kinase, JAK/STAT, and EGFR pathways. The sec-butyl substitution at the C3 position is expected to modulate the compound's potency and selectivity profile.

To validate this hypothesis and fully characterize the compound, future research should focus on:

- **Broad Kinase Screening:** Profiling the compound against a large panel of kinases to identify its primary target(s) and assess its selectivity.
- **Cellular Assays:** Confirming on-target activity in relevant cancer or inflammatory cell lines by measuring the inhibition of downstream signaling events.
- **Structural Biology:** Obtaining a co-crystal structure of the compound bound to its target kinase to elucidate the precise binding mode and guide further structure-activity relationship (SAR) studies.

This systematic approach will confirm the mechanistic hypothesis and unlock the full therapeutic potential of **3-sec-Butyl-1H-pyrazol-5-amine**.

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